molecular formula C26H37N3O4 B11107082 4-(Decyloxy)-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide

4-(Decyloxy)-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide

Cat. No.: B11107082
M. Wt: 455.6 g/mol
InChI Key: KRIVSMZJQSQNGN-SZXQPVLSSA-N
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Description

4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that features a combination of functional groups, including a decyloxy chain, a morpholine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide typically involves multiple steps:

    Formation of the Decyloxybenzohydrazide: This step involves the reaction of decanol with benzohydrazide under acidic conditions to form decyloxybenzohydrazide.

    Synthesis of the Furan Derivative: The furan ring is synthesized through a series of reactions starting from furfural, which is then modified to introduce the morpholine group.

    Condensation Reaction: The final step involves the condensation of the decyloxybenzohydrazide with the furan derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Decyloxy)ethyl)morpholin-4-ium chloride
  • 1-(2-(Dodecyloxy)ethyl)pyrrolidinium chloride
  • 4-(3-Benzyloxy-2-butyryloxy-propyl)-4-methyl-morpholin-4-ium iodide

Uniqueness

4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H37N3O4

Molecular Weight

455.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-(5-morpholin-4-ylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C26H37N3O4/c1-2-3-4-5-6-7-8-9-18-32-23-12-10-22(11-13-23)26(30)28-27-21-24-14-15-25(33-24)29-16-19-31-20-17-29/h10-15,21H,2-9,16-20H2,1H3,(H,28,30)/b27-21+

InChI Key

KRIVSMZJQSQNGN-SZXQPVLSSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)N3CCOCC3

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)N3CCOCC3

Origin of Product

United States

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